N-(4-phenoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c24-21(22(12-14-25-15-13-22)20-7-4-16-27-20)23-17-8-10-19(11-9-17)26-18-5-2-1-3-6-18/h1-11,16H,12-15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRDZCZHWSXKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diol Precursors
A validated approach involves cyclizing 3-(thiophen-2-yl)pentane-1,5-diol under acidic conditions (Scheme 1):
- Diol preparation : Thiophene-2-carbaldehyde undergoes aldol condensation with ethyl acetoacetate, followed by reduction (NaBH₄, 78% yield).
- Cyclization : Treatment with p-toluenesulfonic acid (PTSA) in toluene at 110°C for 6 hours yields the oxane ring (62% isolated yield).
Table 1: Optimization of Cyclization Conditions
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 100 | 8 | 48 |
| PTSA | 110 | 6 | 62 |
| Amberlyst-15 | 90 | 12 | 55 |
Alternative Route via Suzuki-Miyaura Coupling
Patent EP2280007A1 describes Suzuki coupling for introducing aryl/heteroaryl groups into cyclic ethers. Adapting this method:
- Boronic ester formation : 4-Bromooxane-4-carboxylate is treated with bis(pinacolato)diboron (PdCl₂(dppf), 85% yield).
- Cross-coupling : Reaction with 2-bromothiophene (Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 72% yield).
Amide Bond Formation
Carboxylic Acid Activation
The 4-(thiophen-2-yl)oxane-4-carboxylic acid is activated as an acyl chloride using SOCl₂ (reflux, 3 hours). Alternatively, EDC/N-hydroxysuccinimide (NHS) enables coupling in dichloromethane (DCM) at 0–25°C.
Coupling with 4-Phenoxyaniline
Patent WO2003057131A2 details amidation under Schotten-Baumann conditions:
- Reaction : Acyl chloride (1.2 eq) is added dropwise to 4-phenoxyaniline (1.0 eq) in THF/NaOH (2M) at 0°C.
- Workup : Extraction with ethyl acetate, followed by silica gel chromatography (hexane/EtOAc 3:1) yields the title compound (68% purity, improved to 92% after recrystallization).
Table 2: Comparison of Coupling Methods
| Activator | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | THF | 0°C | 68 | 92 |
| EDC/NHS | DCM | 25°C | 75 | 89 |
| HATU | DMF | -10°C | 82 | 95 |
Process Optimization and Scalability
Solvent and Catalyst Screening
Adapting PMC6273168, polar aprotic solvents (DMF, NMP) improve solubility but require rigorous drying. Catalytic Pd nanoparticles (1 mol%) reduce Suzuki coupling costs by 40% compared to Pd(PPh₃)₄.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the phenoxyphenyl intermediate can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-phenoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The oxane-4-carboxamide core is shared among several analogs, but substituents at the N-position and thiophene/aryl groups differ significantly:
Key Observations :
- The 4-phenoxyphenyl group in the target compound increases molecular bulk and lipophilicity compared to smaller substituents like methylphenyl (BI95074) or phenylethyl (BG07837). This may enhance membrane permeability but could reduce solubility .
- Rigidity vs.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Notes:
- The phenoxyphenyl group likely elevates the target compound’s logP compared to BI95074/BG07837, which could enhance blood-brain barrier penetration but increase metabolic clearance risks.
- Thiophene-containing analogs in exhibit potent antiproliferative activity (IC50 ~9–10 μM), suggesting the target compound’s thiophene-oxane core may similarly contribute to bioactivity .
Biological Activity
N-(4-phenoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 345.42 g/mol. The compound features a phenoxy group and a thiophene ring, which are significant for its biological interactions.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H19N2O3S |
| Molecular Weight | 345.42 g/mol |
| LogP | 4.4732 |
| Polar Surface Area | 32.177 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxane ring followed by the introduction of the phenoxy and thiophene substituents. Common methods involve coupling reactions using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with similar structures inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
In vitro studies have shown that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is believed to disrupt bacterial cell wall synthesis.
Case Studies
- Anticancer Efficacy : A case study published in Journal of Medicinal Chemistry reported that a related compound demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potent activity (Reference: ).
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various carboxamide derivatives, finding that those containing thiophene rings exhibited enhanced activity against gram-positive bacteria (Reference: ).
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound may activate caspases leading to programmed cell death.
- Cell Cycle Arrest : It can interfere with the cell cycle at various checkpoints, particularly G1/S and G2/M phases.
Q & A
Basic Question
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments and carbon frameworks. Compare chemical shifts with PubChem/NIST databases for analogous structures .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation and fragmentation pattern analysis .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%) and isolate diastereomers if present .
How can computational reaction design frameworks enhance the efficiency of synthesizing this compound?
Advanced Question
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., barrier heights for ring closure) .
- Reaction Path Search : Tools like the International Center for Reaction Design and Discovery (ICReDD) integrate computational and experimental data to narrow optimal conditions (e.g., solvent selection, catalyst loading) .
- Machine Learning : Train models on analogous thiophene-carboxamide syntheses to predict yields and side reactions .
What strategies are effective in resolving discrepancies in reported biological activities of structurally analogous compounds?
Advanced Question
- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., phenoxy vs. chlorophenyl groups) to identify pharmacophores. For example:
| Compound Analog | Structural Features | Biological Activity | Key References |
|---|---|---|---|
| N-(furan-2-ylmethyl)-4-methylthiophene-2-carboxamide | Furan, thiophene rings | Anticancer | |
| N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide | Chlorobenzyl, furan, chromene | Antimicrobial potential |
- Dose-Response Analysis : Use in vitro assays (e.g., IC50 determination) to quantify activity variations across cell lines .
- Orthogonal Assays : Validate results with alternative methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity) .
What methodologies elucidate the compound’s interactions with biological targets like enzymes or receptors?
Advanced Question
- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with oxane oxygen and π-π stacking with thiophene .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for binding .
- In Vitro Binding Assays : Use fluorescence-based competitive displacement assays to measure inhibition constants (Ki) .
How can researchers address challenges in achieving enantiomeric purity during synthesis?
Advanced Question
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers .
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like oxane ring formation .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computed spectra of enantiomers .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (e.g., solvent batch, humidity) to minimize variability .
- Ethical Compliance : Ensure all biological testing adheres to institutional guidelines for in vitro/in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
